molecular formula C25H24ClN7O B12464742 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide

Cat. No.: B12464742
M. Wt: 474.0 g/mol
InChI Key: PXGNXVWYYQMEOD-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with bis(4-methylphenyl)amino groups and a glycinamide moiety attached to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and 4-methylphenylamine. The resulting intermediate is then further reacted with 4-chlorophenylglycine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the amino and chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound’s unique structure makes it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and glycinamide-containing molecules. Examples include:

  • 4,4′-dimethylbenzil
  • 4-methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)anilino]ethyl}benzenesulfonamide

Uniqueness

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H24ClN7O

Molecular Weight

474.0 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C25H24ClN7O/c1-16-3-9-20(10-4-16)29-24-31-23(27-15-22(34)28-19-13-7-18(26)8-14-19)32-25(33-24)30-21-11-5-17(2)6-12-21/h3-14H,15H2,1-2H3,(H,28,34)(H3,27,29,30,31,32,33)

InChI Key

PXGNXVWYYQMEOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)C

Origin of Product

United States

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